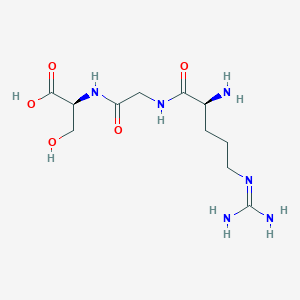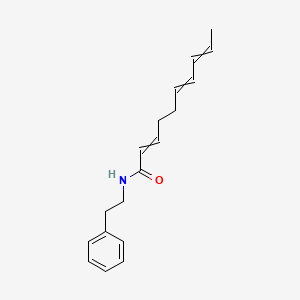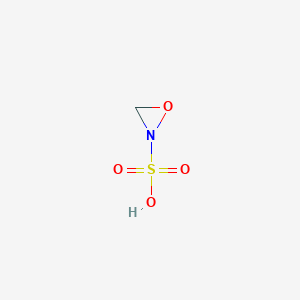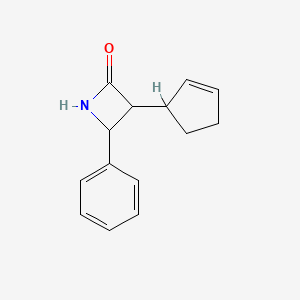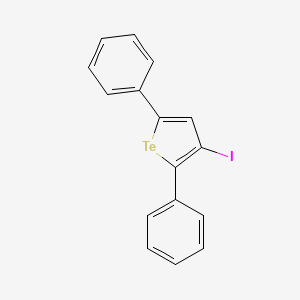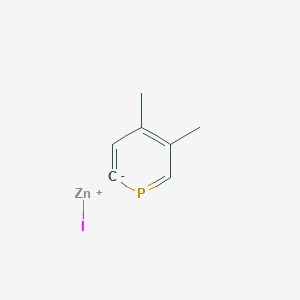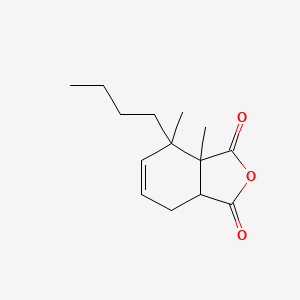![molecular formula C20H20NO2P B12558388 4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole CAS No. 147438-64-0](/img/structure/B12558388.png)
4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole is a complex organic compound characterized by the presence of a phosphoryl group attached to a diphenyl structure, along with a methylprop-1-en-1-yl and a methyl-1,3-oxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of diphenylphosphoryl chloride with a suitable alkene under controlled conditions to form the phosphorylated intermediate. This intermediate is then subjected to cyclization reactions to form the oxazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the reactions and subsequent purification steps. The use of automated systems ensures consistent quality and minimizes human error.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoryl oxides, while reduction can produce phosphines. Substitution reactions yield various substituted oxazole derivatives .
Applications De Recherche Scientifique
4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole involves its interaction with specific molecular targets. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. The oxazole ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to its targets. These interactions modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(Diphenylphosphoryl)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar in structure but with a triazole ring instead of an oxazole ring.
4,5-Diphosphorylated 1,2,3-triazoles: Contains two phosphoryl groups and a triazole ring.
Uniqueness
4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole is unique due to its combination of a phosphoryl group with an oxazole ring, providing distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
147438-64-0 |
|---|---|
Formule moléculaire |
C20H20NO2P |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
4-(3-diphenylphosphoryl-2-methylprop-1-enyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C20H20NO2P/c1-16(13-18-14-23-17(2)21-18)15-24(22,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14H,15H2,1-2H3 |
Clé InChI |
SVWWJIUIPFHJRO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CO1)C=C(C)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


